butyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate
Description
Butyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate is a chemical compound with the molecular formula C18H14N2O7 and a molecular weight of 370.321 g/mol This compound is part of the fluorene family, characterized by a fluorene backbone with various functional groups attached
Properties
IUPAC Name |
butyl 2,7-dinitro-9-oxofluorene-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O7/c1-2-3-6-27-18(22)15-9-11(20(25)26)8-14-16(15)12-5-4-10(19(23)24)7-13(12)17(14)21/h4-5,7-9H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNQZDQOMVVMPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93519-67-6 | |
| Record name | 2,7-DINITRO-9-OXO-9H-FLUORENE-4-CARBOXYLIC ACID BUTYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of butyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate typically involves multiple steps, starting from the fluorene backbone. The general synthetic route includes nitration, oxidation, and esterification reactions. The nitration of fluorene introduces nitro groups at the 2 and 7 positions. This is followed by oxidation to form the 9-oxo group. Finally, esterification with butanol yields the butyl ester . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Butyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and strong acids or bases for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Butyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex fluorene derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of butyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate involves its interaction with molecular targets, primarily through its nitro and carbonyl groups. These functional groups can participate in various chemical reactions, including redox reactions and nucleophilic attacks. The pathways involved depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Butyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate can be compared with other similar compounds, such as:
- 2,7-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid hexyl ester
- 2,7-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid pentadecyl ester
- 9-Hydroxyimino-2,7-dinitro-9H-fluorene-4-carboxylic acid butyl ester
These compounds share the fluorene backbone and similar functional groups but differ in the ester group attached. The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and applications.
Biological Activity
Butyl 2,7-dinitro-9-oxo-9H-fluorene-4-carboxylate (C18H14N2O7) is a synthetic compound derived from the fluorene backbone, notable for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by two nitro groups at the 2 and 7 positions, a carbonyl group at the 9 position, and a butyl ester at the 4 position. The molecular weight is approximately 370.321 g/mol.
Synthesis Overview:
- Nitration : Introduction of nitro groups onto the fluorene structure.
- Oxidation : Formation of the 9-oxo group.
- Esterification : Reaction with butanol to yield the butyl ester.
The synthesis process is crucial as it influences the compound's reactivity and biological properties .
The biological activity of this compound is primarily attributed to its functional groups:
- Nitro Groups : These can participate in redox reactions and may interact with biological targets such as enzymes or receptors.
- Carbonyl Group : This group can form adducts with nucleophiles, potentially leading to biological effects.
These interactions suggest that the compound could exhibit antimicrobial and anticancer properties, similar to other fluorenone derivatives .
Biological Activity
Research indicates that derivatives of this compound may possess significant biological activities:
Antimicrobial Activity
Studies have demonstrated that related compounds show antimicrobial effects against various bacteria, including:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus anthracis.
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa.
For instance, structural modifications in similar fluorenone derivatives have been shown to enhance their antimicrobial potency by improving cellular uptake and inhibiting bacterial growth .
Anticancer Properties
Research into fluorenone derivatives has identified potential anticancer activities. Some studies report that modifications in the side chains can enhance antiproliferative activity by acting as topoisomerase inhibitors. The introduction of linear alkyl groups has been particularly effective in increasing this activity .
Case Studies and Research Findings
- Antibacterial Activity Study : A study evaluated various fluorenone derivatives against Staphylococcus aureus and found that certain modifications led to significant antibacterial activity comparable to standard antibiotics .
- Anticancer Activity Study : Another research focused on the antiproliferative effects of fluorenone derivatives, noting that compounds with specific side chains exhibited enhanced activity against cancer cell lines, suggesting a promising avenue for drug development .
- Mechanistic Insights : Investigations into the mechanisms revealed that compounds with similar structures could induce apoptosis in cancer cells through oxidative stress pathways, highlighting their potential as therapeutic agents .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Nitro groups, carbonyl group | Antimicrobial, anticancer |
| 2,7-Dinitro-9-Oxo-9H-Fluorene-4-Carboxylic Acid Hexyl Ester | Similar structure with hexyl ester | Moderate antimicrobial |
| N4-(Tert-butyl)-9-Oxo-9H-Fluorene-4-Carboxamide | Amide instead of ester | Potential anticancer |
This table illustrates how variations in functional groups influence biological activity and potential applications in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
